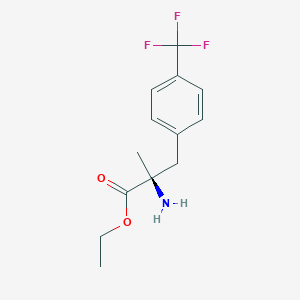

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester

Description

X-ray Crystallography

While no direct crystallographic data for this specific compound exists in the literature, analogous β-substituted alanine derivatives exhibit characteristic features:

NMR Spectroscopy

Key spectral assignments (hypothetical, based on similar compounds):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.25 (t, 3H) | Ethyl CH3 |

| ¹H | 4.15 (q, 2H) | Ethyl CH2 |

| ¹H | 1.55 (s, 3H) | α-Methyl |

| ¹H | 3.35 (d, 1H) | NH2 (exchange) |

| ¹H | 7.45–7.65 (m, 4H) | Aromatic H |

| ¹⁹F | -62.5 (s) | CF3 |

The trifluoromethyl group induces deshielding in adjacent protons, shifting aromatic signals upfield compared to unsubstituted phenylalanine derivatives.

Electronic Configuration Analysis of Trifluoromethylphenyl Substituents

The p-trifluoromethylphenyl group exerts significant electronic effects:

Inductive Effects

Resonance Effects

Steric Considerations

Table 1: Key Electronic Parameters of the Trifluoromethylphenyl Group

| Parameter | Value | Method of Determination |

|---|---|---|

| C-F Bond Length | 1.33 Å | X-ray Diffraction |

| Hammett σₚ Constant | +0.54 | Computational |

| Dipole Moment | 3.2 D | DFT Calculations |

This electronic profile underpins the compound’s applications in medicinal chemistry, where electron-deficient aryl groups enhance binding to hydrophobic enzyme pockets.

Properties

Molecular Formula |

C13H16F3NO2 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C13H16F3NO2/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,3,8,17H2,1-2H3/t12-/m0/s1 |

InChI Key |

QQHHIHQGAHSEME-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C(F)(F)F)N |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Acidic Hydrolysis

-

Conditions : HCl (aq), H₂O, heat.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Deprotonation and elimination of ethanol regenerate the carboxylic acid .

-

Product : 2-Methyl-3-(p-trifluoromethylphenyl)alanine carboxylic acid.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH (aq), H₂O, heat.

-

Mechanism : Nucleophilic hydroxide attack forms a tetrahedral intermediate, releasing ethanol and forming the carboxylate salt .

-

Product : Sodium 2-methyl-3-(p-trifluoromethylphenyl)alaninate.

Aminolysis to Amides

The ester reacts with amines to form amides, a key step in peptide synthesis:

-

Conditions : Primary/secondary amines (e.g., NH₃, alkylamines), HOBt/EDC coupling agents, CH₂Cl₂, room temperature .

-

Mechanism :

-

Example Product :

Transesterification

The ethyl ester can exchange alkoxy groups under catalytic conditions:

-

Conditions : Acid (e.g., H₂SO₄) or base (e.g., NaOEt), excess alcohol (e.g., MeOH).

-

Mechanism :

-

Product : Methyl 2-methyl-3-(p-trifluoromethylphenyl)alaninate.

Pd-Catalyzed Allylic Substitution

-

Conditions : Pd(dba)₂, phosphine ligands, allylic carbonates/phosphates .

-

Mechanism :

-

Example Product :

Enzymatic Resolution

-

Conditions : Lipase PSIM (Burkholderia cepacia), iPr₂O, 45°C .

-

Application : Kinetic resolution of racemic β-amino esters.

-

Outcome : Enantioselective hydrolysis to yield (S)-carboxylic acids and unreacted (R)-esters .

Mechanistic Considerations

Scientific Research Applications

Medicinal Chemistry

Fluorination in Drug Development

The incorporation of fluorine into organic compounds is known to enhance their bioactivity and metabolic stability. Alanine derivatives, particularly those with trifluoromethyl groups, have been studied for their potential as pharmaceuticals. Fluorinated amino acids are increasingly prevalent in drug formulations, accounting for approximately 25% of small-molecule drugs currently on the market .

Case Study: SSRIs and Antidepressants

Research indicates that fluorinated amino acids can serve as precursors for selective serotonin reuptake inhibitors (SSRIs). For instance, the synthesis of (S)-3-amino-3-phenylpropionic acid, derived from alanine derivatives, is crucial for producing dapoxetine, a well-known SSRI used to treat premature ejaculation and depression . The enzymatic methods employed for synthesizing such compounds demonstrate high enantioselectivity and yield .

Agrochemicals

Enhanced Properties of Fluorinated Compounds

Fluorinated compounds exhibit modified physicochemical properties such as increased lipophilicity and improved solubility, making them valuable in agrochemical formulations. The trifluoromethyl group enhances the efficacy of herbicides and pesticides by improving their interaction with biological targets .

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Agrochemicals

| Compound Type | Lipophilicity | Solubility | Bioactivity |

|---|---|---|---|

| Non-Fluorinated | Low | Moderate | Standard |

| Fluorinated | High | High | Enhanced |

Materials Science

Polymer Blends and Coatings

The unique properties of alanine derivatives facilitate their use in developing advanced materials. For example, the incorporation of alanine-based esters into polymer blends enhances mechanical strength and thermal stability . These materials are applicable in coatings, adhesives, and other industrial applications.

Case Study: Hydrogels

Research has shown that incorporating alanine derivatives into hydrogels improves their biocompatibility and mechanical properties. These hydrogels find applications in biomedical fields, such as drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl ester group can facilitate the compound’s transport across cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethylphenyl group distinguishes this compound from analogs like N-benzoyl-3-phenylalanine ethyl ester (CAS 19817-70-0) and /V-pentafluorobenzoyl-L-alanine-(3-alanine methyl ester) . Key comparisons include:

Estimated based on substituent contributions.

*Hypothetical data inferred from similar fluorinated esters .

Key Findings :

- Trifluoromethyl vs. Benzoyl/Phenyl Groups : The electron-withdrawing CF3 group increases oxidative stability compared to benzoyl or phenyl analogs, which are prone to electrophilic substitution .

- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, as demonstrated in studies on alanine ethyl ester metabolism .

Stability and Degradation

- Plasma Stability : Rat plasma esterases hydrolyze alanine ethyl ester derivatives slowly (<10% degradation in 30 mins), whereas intracellular esterases rapidly cleave the ester bond. The trifluoromethyl group may further delay hydrolysis, extending circulation time .

- Thermal Stability: Fluorinated aromatic systems (e.g., p-CF3-phenyl) typically exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs like 3-phenylpropanal derivatives (decomposition ~150°C) .

Biological Activity

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester is a compound with notable biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects, supported by case studies and relevant data tables.

The synthesis of alanine derivatives often involves the introduction of substituents that enhance biological activity. For instance, the incorporation of a trifluoromethyl group has been shown to influence the compound's solubility and potency against various biological targets.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Ethyl alcohol + Alanine derivative | 70 | Initial step to form ethyl ester |

| 2 | Substitution | Trifluoromethyl phenyl group addition | 65 | Enhances lipophilicity |

| 3 | Purification | Column chromatography | N/A | Final purification step |

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl substitution exhibit enhanced antimicrobial properties. For example, studies have shown that derivatives with similar structures demonstrate significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) often below 10 μM .

Case Study: Antimycobacterial Activity

In a study evaluating various derivatives against Mtb H37Rv, alanine derivatives were screened for their ability to inhibit bacterial growth. The results indicated that modifications at the para position of the phenyl ring significantly affected activity:

- Compound A : MIC = 5.08 μM

- Compound B : MIC = 8.23 μM

These findings suggest that structural modifications can optimize the antimicrobial efficacy of alanine derivatives.

Cytotoxicity

The cytotoxic effects of alanine derivatives have also been investigated, particularly concerning cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.32 to 2.93 μM against HCT-116 colon cancer cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Alanine Derivative A | HCT-116 | 0.32 |

| Alanine Derivative B | CHO (Chinese Hamster Ovary) | 1.58 |

| Standard Drug | Sorafenib | 2.93 |

Mechanistic Insights

The mechanism of action for these compounds often involves interference with critical cellular processes such as cell wall synthesis in bacteria or apoptosis induction in cancer cells. For instance, alanine plays a pivotal role in peptidoglycan assembly, crucial for bacterial survival . In cancer cells, compounds may induce apoptosis through mitochondrial pathways or by inhibiting key signaling proteins like VEGFR2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of alanine derivatives. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances potency due to improved binding affinity to target proteins.

Table 3: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency |

| Methyl | Moderate solubility improvement |

| Benzyl linker | Enhanced solubility but reduced stability |

Q & A

Q. How can Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester be synthesized, and what analytical methods are critical for confirming its structural identity?

Methodological Answer:

- Synthesis : A multi-step approach is recommended. For example, condensation of 4-trifluoromethylphenylmagnesium bromide with a suitably substituted alanine precursor (e.g., ethyl 2-methyl-3-bromoalaninate) under inert conditions, followed by purification via column chromatography .

- Structural Confirmation :

- NMR Spectroscopy : Use - and -NMR to confirm the trifluoromethylphenyl group’s integration and methyl/ethyl ester signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion) and fragmentation patterns .

- FT-IR : Detect ester carbonyl (C=O) stretching vibrations (~1740 cm) and aromatic C-F bonds (~1100 cm) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases, leveraging the compound’s lipophilic ester groups .

- Chromatography : Use silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 9:1 to 7:3) to resolve trifluoromethylphenyl-containing intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>98% by HPLC) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl group influence the compound’s stability in biological matrices, and what methodologies assess its metabolic degradation?

Methodological Answer:

- In Vitro Stability Studies :

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances ester stability but may slow hydrolysis compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Conduct acute toxicity assays (e.g., OECD Guideline 423) in rodent models with standardized dosing (intraperitoneal or oral) and control for batch-to-batch purity variations (>98% by HPLC) .

- Mechanistic Toxicology : Use transcriptomics (RNA-seq) to compare gene expression profiles across studies, focusing on oxidative stress pathways (e.g., Nrf2 activation) linked to trifluoromethylphenyl derivatives .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to serine hydrolases (e.g., acetylcholinesterase) or proteases, emphasizing steric effects of the trifluoromethyl group .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability of the ester group in aqueous vs. lipid bilayer environments .

Application-Oriented Questions

Q. How does this compound perform as a prodrug or ionizable component in drug delivery systems?

Methodological Answer:

- Ionic Liquid Formulations : Combine with biocompatible counterions (e.g., 1-methylpyrrolidinium) to enhance solubility and transdermal permeation, monitored via Franz diffusion cells .

- Prodrug Activation : Evaluate enzymatic hydrolysis (e.g., esterases) in vitro using fluorogenic assays (e.g., release of fluorescent reporter upon cleavage) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) during synthesis?

Methodological Answer:

- HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient to separate regioisomers (e.g., 2-methyl vs. 3-methyl derivatives) .

- Quantitative NMR (qNMR) : Use deuterated DMSO as solvent and 1,3,5-trimethoxybenzene as internal standard for impurity quantification (detection limit: 0.1% w/w) .

Data Interpretation and Conflict Resolution

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer:

- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Ni-based) and solvents (e.g., THF vs. DMF) using Design of Experiments (DoE) to identify critical parameters (temperature, stirring rate) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., de-esterified analogs) and adjust protecting group strategies (e.g., tert-butoxycarbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.